ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate
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Overview
Description
Ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate is a complex organic compound with a unique structure that combines a benzoate ester, a thiazole ring, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring and the benzoate ester. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate: This compound shares structural similarities but differs in its functional groups and applications.
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate: Another compound with a trimethylphenyl group, used in different chemical reactions.
Properties
IUPAC Name |
ethyl 4-[[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-5-28-20(26)16-6-8-17(9-7-16)23-21(27)25-22-24-18(12-29-22)19-14(3)10-13(2)11-15(19)4/h6-12H,5H2,1-4H3,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPIFIXWVAGKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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